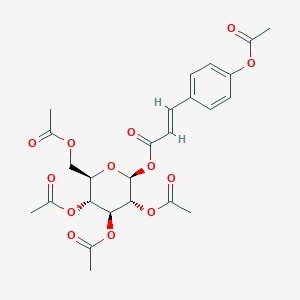
Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- is a compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of glucose and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- involves the inhibition of glycosidase enzymes. This inhibition leads to a decrease in the breakdown of carbohydrates, which can have a range of effects on cellular metabolism.
Effets Biochimiques Et Physiologiques
Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, and may also have anti-inflammatory properties. Additionally, this compound has been found to have a positive effect on insulin sensitivity, which could be beneficial in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- in lab experiments is its ability to inhibit glycosidase enzymes. This inhibition can be used to study the effects of carbohydrate metabolism on cellular processes. However, one limitation of this compound is its potential toxicity at high concentrations, which could limit its use in certain types of experiments.
Orientations Futures
There are many potential future directions for research involving Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D-. One area of interest is in the development of new cancer treatments based on the inhibition of glycosidase enzymes. Additionally, this compound could be used to study the effects of carbohydrate metabolism on other physiological processes, such as inflammation and immune function. Further research is needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- involves the reaction of glucose with acetic anhydride and hydroxycinnamic acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting compound is then purified through a series of steps including recrystallization and column chromatography.
Applications De Recherche Scientifique
Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- has been used in a wide range of scientific research applications. One of the primary uses of this compound is in the study of carbohydrate metabolism. It has been found to inhibit the activity of glycosidases, which are enzymes involved in the breakdown of carbohydrates.
Propriétés
Numéro CAS |
18449-70-2 |
|---|---|
Nom du produit |
Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- |
Formule moléculaire |
C25H28O13 |
Poids moléculaire |
536.5 g/mol |
Nom IUPAC |
[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-(4-acetyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H28O13/c1-13(26)32-12-20-22(34-15(3)28)23(35-16(4)29)24(36-17(5)30)25(37-20)38-21(31)11-8-18-6-9-19(10-7-18)33-14(2)27/h6-11,20,22-25H,12H2,1-5H3/b11-8+/t20-,22-,23+,24-,25+/m1/s1 |
Clé InChI |
JUKTWOQYEMTQLH-KLKBDKEWSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)/C=C/C2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C=CC2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C=CC2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



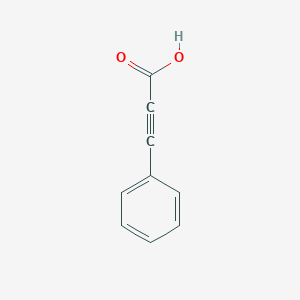
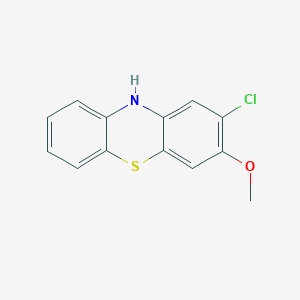
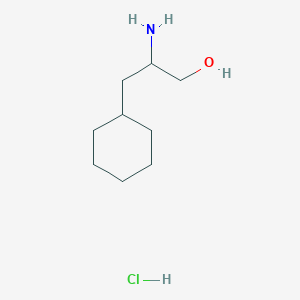
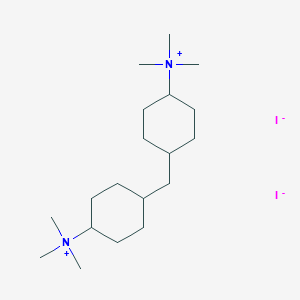
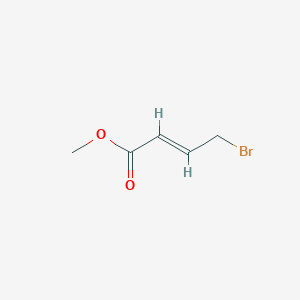
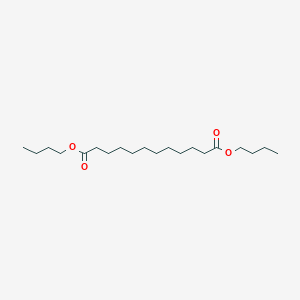
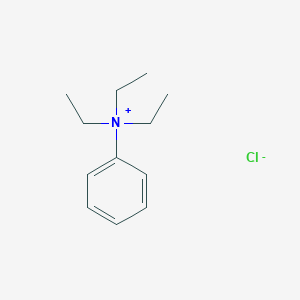
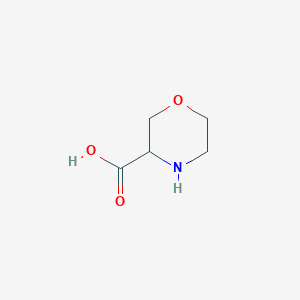
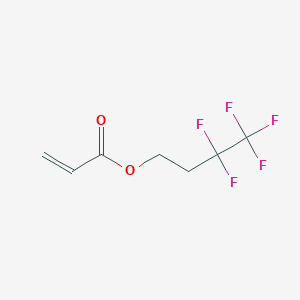
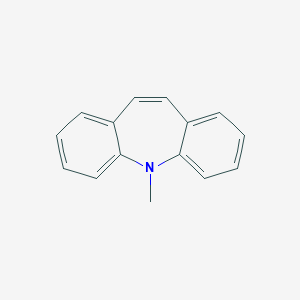
![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)
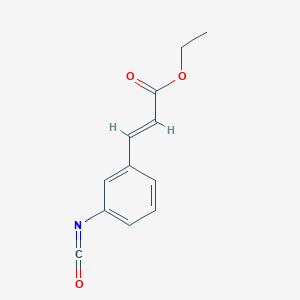
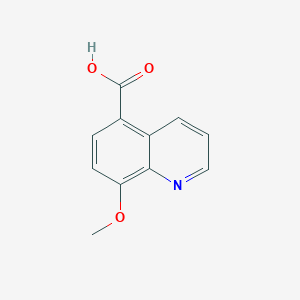
![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)